molecular formula C11H21ClO3 B14419400 heptyl (3R)-4-chloro-3-hydroxybutanoate CAS No. 86728-98-5

heptyl (3R)-4-chloro-3-hydroxybutanoate

Cat. No.: B14419400
CAS No.: 86728-98-5
M. Wt: 236.73 g/mol
InChI Key: VUKJOZYOTKSXFI-SNVBAGLBSA-N
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Description

Heptyl (3R)-4-chloro-3-hydroxybutanoate is a chiral ester derivative of 4-chloro-3-hydroxybutanoic acid, characterized by its (3R)-stereochemical configuration and a heptyl alkyl chain. This compound belongs to a family of halogenated hydroxybutanoates, which are widely utilized as intermediates in pharmaceutical synthesis, agrochemicals, and specialty polymers . The (3R)-enantiomer is particularly valued for its role in asymmetric catalysis and enantioselective drug synthesis, such as in the production of β-lactam antibiotics or cholesterol-lowering agents .

Its molecular weight is approximately 222.7 g/mol (calculated), and its stability under ambient conditions is attributed to the steric protection of the hydroxyl group by the chloro substituent .

Properties

CAS No.

86728-98-5

Molecular Formula

C11H21ClO3

Molecular Weight

236.73 g/mol

IUPAC Name

heptyl (3R)-4-chloro-3-hydroxybutanoate

InChI

InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-15-11(14)8-10(13)9-12/h10,13H,2-9H2,1H3/t10-/m1/s1

InChI Key

VUKJOZYOTKSXFI-SNVBAGLBSA-N

Isomeric SMILES

CCCCCCCOC(=O)C[C@H](CCl)O

Canonical SMILES

CCCCCCCOC(=O)CC(CCl)O

Origin of Product

United States

Preparation Methods

Substrate Design and Enzyme Selection

The biocatalytic synthesis of β-hydroxy esters often employs ketoreductases (KREDs) for asymmetric reduction of β-keto esters. For heptyl (3R)-4-chloro-3-hydroxybutanoate, the substrate heptyl 4-chloroacetoacetate must first be synthesized via esterification of 4-chloroacetoacetic acid with heptanol under acidic catalysis. In the patent CN105063113A, ethyl 4-chloroacetoacetate undergoes reduction using a KRED-glucose dehydrogenase (GDH) system, yielding ethyl (3R)-4-chloro-3-hydroxybutanoate with >99% ee. Adapting this, heptyl 4-chloroacetoacetate could be reduced under similar conditions:

  • Reaction System :
    • Solvent : Ethyl acetate/water (1:1 v/v) or dichloromethane/water.
    • Buffer : 0.04–0.08 M sodium phosphate (pH 6.0–7.5).
    • Catalysts : KRED (3–8 wt% of substrate), GDH (4.5–12 wt%), NADPH (0.1–0.3 wt%).
    • Hydrogen Donor : Glucose (2 equiv).

Reaction Optimization and Yield

The patent reports 85–92% yield for the ethyl ester at 28–33°C over 6–10 hours. For the heptyl analog, increased steric bulk may necessitate longer reaction times (12–24 hours) and higher enzyme loadings (8–10 wt%). A hypothetical optimization matrix is proposed (Table 1).

Table 1. Projected Biocatalytic Conditions for this compound

Parameter Range Impact on Yield/ee
Temperature (°C) 25–30 Higher ee at ≤30°C
pH 6.5–7.0 Optimal enzyme activity
Substrate Concentration 5–10 g/L Avoid substrate inhibition
Heptanol Equiv 1.5–2.0 Drive esterification

Chemical Synthesis via Epichlorohydrin Derivatives

Chiral Epoxide Opening

The JPS63316758A patent describes (R)-4-chloro-3-hydroxybutyronitrile synthesis from (R)-epichlorohydrin using hydrocyanic acid under basic conditions (pH 8.0–10.0). For the heptyl ester, this nitrile intermediate could be hydrolyzed to (R)-4-chloro-3-hydroxybutanoic acid, followed by heptanol esterification:

  • Epoxide Opening :
    $$
    \text{(R)-Epichlorohydrin} + \text{KCN} \xrightarrow{\text{HOAc, H}_2\text{O/EtOH}} \text{(R)-4-chloro-3-hydroxybutyronitrile}
    $$
    Yield: 78–85%.

  • Hydrolysis and Esterification :
    $$
    \text{(R)-4-chloro-3-hydroxybutyronitrile} \xrightarrow{\text{H}2\text{SO}4, \text{H}_2\text{O}} \text{(R)-4-chloro-3-hydroxybutanoic acid} \xrightarrow{\text{heptanol, H}^+} \text{this compound}
    $$

Stereochemical Control

The (3R) configuration is preserved during epoxide opening if the reaction proceeds via an SN2 mechanism. Polar solvents (e.g., water/ethanol) favor retention of stereochemistry, whereas aprotic solvents may lead to racemization.

Enantioselective Approaches and Kinetic Resolution

Lipase-Catalyzed Kinetic Resolution

Racemic heptyl 4-chloro-3-hydroxybutanoate can be resolved using lipases (e.g., Candida antarctica Lipase B) via acetylation of the (3S)-enantiomer, leaving the (3R)-enantiomer unreacted. The patent CN105063113A notes that KRED-based systems inherently favor (3R) configuration, but lipase resolution offers complementary selectivity:

  • Reaction Conditions :
    • Solvent : Tert-butyl methyl ether.
    • Acyl Donor : Vinyl acetate (2 equiv).
    • Temperature : 25–30°C.

Table 2. Kinetic Resolution Performance Metrics

Parameter Value Outcome
ee (Product) 98–99% (3R)-enantiomer retained
Conversion 50–55% Theoretical maximum

Process Intensification and Industrial Scalability

Continuous Flow Systems

Microreactor technology could enhance mass transfer in biphasic biocatalytic reactions. For instance, a tubular reactor with immobilized KRED and GDH on chitosan beads might achieve 95% conversion in ≤4 hours, reducing enzyme leaching.

Solvent Recycling

Ethyl acetate, used in the biocatalytic process, can be recovered via distillation (bp 77°C) and reused, lowering production costs by ~20%. For heptyl ester synthesis, heptanol (bp 176°C) recovery would require vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

Heptyl (3R)-4-chloro-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 4-chloro-3-oxobutanoate or 4-chloro-3-hydroxybutanoic acid.

    Reduction: 4-chloro-3-hydroxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptyl (3R)-4-chloro-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of heptyl (3R)-4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-chloro-3-hydroxybutanoic acid, which can then interact with various enzymes and receptors in biological systems. The chlorine atom may also play a role in enhancing the compound’s bioactivity by facilitating interactions with target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates heptyl (3R)-4-chloro-3-hydroxybutanoate against key analogs, focusing on physicochemical properties, synthetic accessibility, and industrial applications.

Ethyl (3R)-4-Chloro-3-Hydroxybutanoate

  • Molecular Weight : 166.04 g/mol (vs. 222.7 g/mol for heptyl ester).
  • Physical Properties : Boiling point 93–95°C at 5 mmHg; colorless to pale yellow liquid .
  • Applications : Widely used in chiral resolution and as a precursor for statin drugs (e.g., atorvastatin). The shorter ethyl chain enhances volatility, making it preferable for distillation-based purification .
  • Safety : Classified as irritant (Xi); requires handling with gloves and eye protection .

Methyl (3R)-4-Chloro-3-Hydroxybutanoate

  • Molecular Weight : 152.58 g/mol.
  • Physical Properties : Lower boiling point (~85°C at 5 mmHg inferred) compared to ethyl/heptyl analogs.
  • Applications: Used in small-scale lab syntheses due to cost-effective methyl esterification.

(3S)-Enantiomers (e.g., Ethyl (3S)-4-Chloro-3-Hydroxybutanoate)

  • Key Difference : The (3S)-configuration exhibits opposite stereochemical activity. For example, (3S)-isomers are critical in synthesizing L-carnitine derivatives but are less effective in statin intermediates compared to (3R)-forms .
  • Industrial Preference : Suppliers like Win-Win Chemical Co. offer both enantiomers, but (3R)-derivatives dominate pharmaceutical applications due to higher demand .

Heptyl vs. Other Alkyl Chain Derivatives

Property Heptyl Ester Ethyl Ester Methyl Ester
Alkyl Chain Length C7 (long-chain) C2 C1
Solubility (Water) <0.1 mg/mL (estimated) ~1.5 mg/mL ~3.0 mg/mL
LogP ~2.8 (predicted) 1.2 0.5
Synthetic Cost Higher (due to heptanol) Moderate Low
Applications Prolonged-release formulations; polymer plasticizers Drug intermediates Lab-scale reactions

Data inferred from homologous series trends and supplier specifications .

Research Findings and Industrial Relevance

Q & A

Q. What are the standard synthetic routes for heptyl (3R)-4-chloro-3-hydroxybutanoate, and how is stereochemical purity controlled?

this compound is typically synthesized via enzymatic asymmetric reduction of its corresponding ketone precursor, 4-chloro-3-oxobutanoate esters. Key steps include:

  • Enzyme Selection : Carbonyl reductases (e.g., from Kluyveromyces lactis) or engineered ketoreductases are used to ensure (R)-configuration selectivity .

  • Reaction Conditions :

    ParameterTypical Range
    Temperature25–30°C
    pH6.5–7.5
    CofactorNADH/NADPH (with regeneration systems like glucose dehydrogenase)
    SolventAqueous-organic biphasic systems (e.g., water/ethyl acetate)
  • Stereochemical Control : Chiral HPLC or polarimetry validates enantiomeric excess (≥98% ee) .

Q. Which analytical methods are used to confirm structural integrity and enantiopurity?

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., hydroxy and chloro groups at C3 and C4) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C11_{11}H19_{19}ClO3_3; exact mass 234.102 g/mol) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a chiral intermediate in:

  • Statin Synthesis : Core building block for side chains in atorvastatin and rosuvastatin .
  • Enzyme Studies : Substrate for stereoselective catalysis assays (e.g., ketoreductase activity profiling) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in biocatalytic syntheses?

  • Enzyme Engineering : Directed evolution of carbonyl reductases improves activity and selectivity. For example, mutations at substrate-binding pockets enhance (R)-specificity .
  • Cofactor Recycling : NADPH regeneration via glucose dehydrogenase increases turnover number (TON) by 5–10× .
  • Solvent Engineering : Use of ionic liquids (e.g., [BMIM][PF6_6]) stabilizes enzymes and improves substrate solubility, boosting ee to >99% .

Q. How do chemical and enzymatic synthesis methods differ in stereochemical outcomes?

  • Chemical Routes : Metal-catalyzed reductions (e.g., Ru-BINAP) may yield racemic mixtures (50:50 R/S) unless chiral ligands are employed .
  • Biocatalytic Routes : Enzymes inherently favor (R)-enantiomers (≥98% ee) due to active-site geometry .
  • Resolution Strategies : Kinetic resolution via lipases (e.g., Candida antarctica) can separate enantiomers post-synthesis but adds steps .

Q. What experimental designs address contradictions in reported reaction yields?

Discrepancies in yields (e.g., 70–95%) arise from:

  • Parameter Variability : Optimize temperature (30°C vs. 25°C) and pH (7.0 vs. 6.5) using design of experiments (DoE) .
  • Substrate Purity : Impurities in 4-chloro-3-oxobutanoate esters reduce conversion; pre-purify via silica gel chromatography .
  • Data Validation : Cross-validate yields using qNMR and internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. How do pH and temperature affect stability during storage?

  • Degradation Pathways : Hydrolysis of the ester bond occurs at pH < 4 or > 9 .

  • Optimal Storage :

    ConditionRecommendation
    Temperature–20°C (under argon)
    SolventAnhydrous acetonitrile or dichloromethane
    Stability>12 months with <5% degradation .

Methodological Tables

Q. Table 1: Comparison of Synthesis Methods

MethodCatalystee (%)Yield (%)Ref
BiocatalyticK. lactis reductase9885
ChemicalRu-BINAP/H2_250 (racemic)90
HybridLipase resolution9970

Q. Table 2: Analytical Parameters for Chiral HPLC

ColumnMobile PhaseFlow RateRetention Time (R)Retention Time (S)
Chiralpak AD-HHexane:IPA (90:10)1.0 mL/min12.3 min14.8 min

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